molecular formula C14H12N2O3S B2763349 5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide CAS No. 2034492-33-4

5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2763349
CAS No.: 2034492-33-4
M. Wt: 288.32
InChI Key: JULTWDVRKGFMPC-UHFFFAOYSA-N
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Description

This compound features a central isoxazole-3-carboxamide scaffold linked to a furan-2-ylmethyl group substituted at position 5 with a thiophen-3-yl moiety. The thiophene-furan hybrid substituent introduces π-conjugation and sulfur-based interactions, which may influence binding to biological targets.

Properties

IUPAC Name

5-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-6-12(16-19-9)14(17)15-7-11-2-3-13(18-11)10-4-5-20-8-10/h2-6,8H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULTWDVRKGFMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the furan and thiophene rings through various coupling reactions. Key steps may include:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Furan Ring: This can be done via a Suzuki coupling reaction using a furan boronic acid and a halogenated isoxazole intermediate.

    Incorporation of the Thiophene Ring: This step may involve a Stille coupling reaction between a thiophene stannane and the furan-isoxazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated flow reactors for precise control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and furans.

    Reduction: Formation of isoxazolines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple biological pathways, making it a versatile tool for drug discovery and development.

Comparison with Similar Compounds

Structural Analog 1: 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

Key Features :

  • Core : 1,3,4-Oxadiazole instead of isoxazole.
  • Substituents : LMM11 contains a furan-2-yl group, while LMM5 has a 4-methoxyphenylbenzyl group .
  • Activity : Both exhibit antifungal effects against C. albicans via thioredoxin reductase inhibition.

Comparison :

  • Electronic Properties : Isoxazoles (aromatic with one oxygen and one nitrogen) exhibit different dipole moments compared to 1,3,4-oxadiazoles (two nitrogens), affecting charge distribution and hydrogen-bonding capacity.
  • Biological Performance : The oxadiazole derivatives demonstrate antifungal activity, whereas isoxazole-based compounds (e.g., ) are linked to mitochondrial modulation, suggesting divergent target selectivity .

Structural Analog 2: Diarylisoxazole-3-Carboxamide (Compound 63)

Key Features :

  • Core : Isoxazole-3-carboxamide with a 4-fluoro-3-hydroxyphenyl substituent.
  • Activity : Mitochondrial permeability transition pore inhibition in murine models .

Comparison :

  • Pharmacological Implications: The thiophene-furan system may improve membrane permeability, while the phenolic group in compound 63 could facilitate binding to polar active sites.

Structural Analog 3: HDAC6-Targeting 1,3,4-Oxadiazoles ()

Key Features :

  • Core : 1,3,4-Oxadiazole with a benzo[b]thiophen-3-yl-tetrazole group.
  • Activity : Selective HDAC6 inhibition for treating peripheral neuropathy .

Comparison :

  • Heterocycle Role : The oxadiazole core in HDAC6 inhibitors vs. isoxazole in the target compound may alter metal-coordination properties critical for enzyme inhibition.
  • Thiophene Position : Substitution at thiophen-3-yl (target compound) vs. benzo[b]thiophen-3-yl () affects aromatic stacking and steric fit in enzyme pockets.

Structural Analog 4: Thiadiazole Derivatives ()

Key Features :

  • Core: 1,3,4-Thiadiazole with trichloroethyl and phenylamino groups.
  • Activity : Broad-spectrum antimicrobial and antitumor effects .

Comparison :

  • Substituent Flexibility : The trichloroethyl group in thiadiazoles may confer metabolic stability, whereas the furan-thiophene system in the target compound offers π-π interactions.

Structural Analog 5: N-Cyclopropyl-5-(Thiophen-2-yl)Isoxazole-3-Carboxamide ()

Key Features :

  • Core : Isoxazole-3-carboxamide with thiophen-2-yl and cyclopropyl groups.

Comparison :

  • Thiophene Substitution : Thiophen-2-yl () vs. thiophen-3-yl (target compound) alters regiochemistry, impacting ligand-receptor complementarity.
  • Cyclopropyl Group : Enhances rigidity and metabolic stability compared to the flexible furan-methyl linker in the target compound.

Biological Activity

5-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an isoxazole ring, a thiophene moiety, and a furan unit. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene and Furan Units : These are often incorporated via cross-coupling reactions or other methods that facilitate the attachment of heteroaryl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against neuroblastoma and glioblastoma cell lines.
  • IC50 Values : The compound exhibited IC50 values in the nanomolar range, indicating potent activity compared to standard chemotherapeutics.
Cell LineIC50 (nM)
U87200
SK150
BE18.9

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may act by:

  • Inhibiting Key Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in tumor growth.
  • Inducing Apoptosis : Evidence indicates that it may trigger programmed cell death in cancer cells.

Study 1: Cytotoxicity Evaluation

A study conducted by researchers aimed to evaluate the cytotoxic effects of the compound on glioblastoma cells. The results indicated that treatment with the compound resulted in significant growth inhibition, with detailed analysis revealing:

  • Cell Viability Assays : Utilized MTT assays to assess cell viability post-treatment.
  • Flow Cytometry : Employed to analyze apoptosis markers.

Study 2: In Vivo Studies

In vivo studies using animal models have been initiated to assess the pharmacokinetics and therapeutic efficacy:

  • Biodistribution Studies : These studies are crucial for understanding how the compound distributes within biological systems post-administration.
  • Therapeutic Efficacy : Initial results suggest promising outcomes in reducing tumor size compared to control groups.

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